5-Hydroxy Propafenone β-D-Glucuronide

Glucuronidation kinetics UGT enzyme assay Metabolite synthesis

Select 5-Hydroxy Propafenone β-D-Glucuronide as your definitive phase II metabolite reference standard for LC-MS/MS bioanalytical method validation. Unlike the unconjugated aglycone (MW 357.4) or the sulfate conjugate, this β-D-glucuronide (MW 533.58) provides the exact mass shift (Δ176 Da) essential for selective MRM transitions. It mirrors the in vivo (S)-enantiomer-enriched stereochemistry—glucuronidation of 5-OHP is stereoselective (Km=1.4 mmol/L), 8.3-fold more efficient than parent propafenone glucuronidation. Avoid systematic quantitative bias from racemic mixtures or sulfate analogs. Essential for direct (no enzymatic hydrolysis) glucuronide quantification at 10 pmol/mL LOQ, CYP2D6/UGT phenotyping, and DDI kinetic modeling. Request a quote today.

Molecular Formula C₂₇H₃₅NO₁₀
Molecular Weight 533.58
Cat. No. B1158153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy Propafenone β-D-Glucuronide
Synonyms1-[5-Hydroxy-2-[2-β-D-glucopyranuronosyl-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone;  1-[5-Hydroxy-2-[3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone Glucuronide; 
Molecular FormulaC₂₇H₃₅NO₁₀
Molecular Weight533.58
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy Propafenone β-D-Glucuronide – Phase II Metabolite Standard for Pharmacokinetic and Metabolic Studies


5-Hydroxy Propafenone β-D-Glucuronide is the β-D-glucopyranuronosyl conjugate of 5-hydroxypropafenone, the primary active phase I metabolite of the Class Ic antiarrhythmic agent propafenone [1]. This phase II glucuronide is formed endogenously via UDP-glucuronosyltransferase (UGT)-mediated conjugation and represents a major clearance product in humans, excreted predominantly via the renal and biliary routes [2]. The compound is supplied as a neat analytical reference standard (typical purity >95%, molecular formula C27H35NO10, molecular weight 533.58 g/mol) intended for use as a quantitative calibrator or internal standard in LC-MS/MS bioanalytical methods . Its defined β-D-anomeric configuration matches the stereochemistry of the in vivo mammalian metabolite, making it suitable for pharmacokinetic modeling, drug–drug interaction studies, and CYP2D6/UGT phenotyping applications [1][2].

Why 5-Hydroxy Propafenone β-D-Glucuronide Cannot Be Replaced by the Unconjugated Aglycone or Alternative Phase II Conjugates


Substituting 5-Hydroxy Propafenone β-D-Glucuronide with the unconjugated 5-hydroxypropafenone aglycone, the sulfate conjugate, or the parent drug propafenone glucuronide (PPF-G) introduces a cascade of analytical and biological discrepancies. The aglycone (MW 357.4) and the glucuronide (MW 533.58) differ by 176 g/mol—a mass shift essential for selective MS/MS transition monitoring—and exhibit distinct chromatographic retention, solubility, and ionization efficiency [1]. Enzymatically, the formation kinetics are markedly different: 5-hydroxypropafenone displays an ~8.3-fold higher UGT affinity (Km = 1.4 mmol/L) compared to the parent drug propafenone (Km = 11.6 mmol/L), meaning the glucuronide conjugate of 5-OHP is formed with substantially greater catalytic efficiency [2]. Furthermore, phase II conjugation of 5-OHP is stereoselective—glucuronidation favors the (S)-enantiomer whereas sulfation favors the (R)-enantiomer—so using the sulfate conjugate or a racemic glucuronide mixture yields divergent quantitative results in enantioselective bioanalytical methods [3]. These physicochemical, enzymatic, and stereochemical differences mean that no closely related analog can serve as a drop-in replacement without compromising analytical accuracy or metabolic interpretation.

Quantitative Comparator Evidence for 5-Hydroxy Propafenone β-D-Glucuronide Versus Closest Analogs


UGT Substrate Affinity: 8.3-Fold Higher Affinity for 5-Hydroxypropafenone Compared to the Parent Drug Propafenone

The formation of 5-Hydroxy Propafenone β-D-Glucuronide from its aglycone precursor is kinetically favored over the formation of propafenone glucuronide (PPF-G) from the parent drug. In direct head-to-head experiments using Sepharose-bound UDP-glucuronyltransferase from bovine liver, 5-hydroxypropafenone exhibited a Km of 1.4 mmol/L compared to 11.6 mmol/L for propafenone, representing an 8.3-fold higher apparent enzyme affinity [1]. Both glucuronidation reactions obeyed Michaelis-Menten kinetics up to substrate concentrations of 0.3 mmol/L (5-OHP) and 0.4 mmol/L (propafenone), confirming that the comparison was conducted within the linear kinetic range [1].

Glucuronidation kinetics UGT enzyme assay Metabolite synthesis

Stereoselective Phase II Conjugation: Glucuronidation Favors (S)-Enantiomer Whereas Sulfation Favors (R)-Enantiomer

In a pharmacokinetic study of 10 healthy Chinese volunteers administered 300 mg racemic propafenone hydrochloride orally, the phase II conjugation of 5-hydroxypropafenone was shown to be enantioselective. Glucuronidation of 5-OHP favored the (S)-enantiomer, whereas sulfation of 5-OHP showed a large preference for the (R)-enantiomer [1]. After β-glucuronidase hydrolysis—which releases both unconjugated and conjugated 5-OHP—no significant differences were observed in AUCs between the 5-OHP enantiomers, confirming that the observed stereoselectivity resides in the conjugation step itself [1]. In contrast, for the parent drug, the AUC of (S)-PPF glucuronide was lower than (R)-PPF glucuronide (S/R AUC ratio = 0.83 ± 0.12), demonstrating an opposite stereochemical preference [1].

Enantioselective metabolism Phase II conjugation Chiral bioanalysis

Methodological Advantage: Direct LC-MS Quantification Eliminates Enzymatic Hydrolysis Step Required for Indirect Glucuronide Analysis

Historically, quantification of propafenone glucuronide metabolites required enzymatic hydrolysis with β-glucuronidase followed by indirect calculation from liberated aglycone concentrations—a labor-intensive process introducing variability from incomplete hydrolysis and enzyme lot-to-lot inconsistency. A validated HPLC-ESI-MS method enables direct quantification of intact propafenone glucuronides (R- and S-PPFG diastereomers) without hydrolysis, achieving a limit of quantification (LOQ) of 10 pmol/mL using only 0.5 mL of human plasma [1]. For comparison, the same method quantifies propafenone and 5-hydroxypropafenone (unconjugated) also at 10 pmol/mL, while N-desalkylpropafenone requires 20 pmol/mL [1]. The direct method demonstrates reproducibility and accuracy below 12% across the entire concentration range, and the use of deuterated internal standards—such as 5-Hydroxy Propafenone-d5 β-D-Glucuronide—enables correction for matrix effects [1][2].

LC-MS bioanalysis Phase II metabolite quantification Glucuronide direct assay

CYP2D6 Phenotyping: Urinary Excretion of Propafenone Glucuronides Correlates with CYP2D6 Activity (r = 0.84)

Urinary excretion of intact propafenone glucuronides (PPFG), which includes the 5-hydroxypropafenone glucuronide fraction, serves as a non-invasive biomarker for CYP2D6 phenotype determination. In a study of patients receiving propafenone therapy, urinary PPFG excretion during one dosage interval was quantified by HPLC and correlated with individual CYP2D6 activity as determined by standard sparteine/debrisoquine phenotyping, yielding a correlation coefficient of r = 0.84 (P < 0.01) [1]. This close correlation demonstrates that the glucuronide conjugate pool—of which 5-Hydroxy Propafenone β-D-Glucuronide is a major component—reflects the polymorphic CYP2D6-mediated 5-hydroxylation step, enabling rapid phenotype assignment without administering a separate probe drug [1].

CYP2D6 phenotyping Pharmacogenetics Drug metabolism biomarker

pH Optima for Glucuronidation: Distinct Catalytic Environments for 5-OHP (pH 8.0) Versus Propafenone (pH 7.5)

The glucuronidation of 5-hydroxypropafenone and propafenone exhibits distinct pH optima, reflecting differences in the ionization states of the substrate hydroxyl groups or the UGT enzyme active site. Under identical experimental conditions using Sepharose-bound UDP-glucuronyltransferase, the pH optimum for 5-hydroxypropafenone glucuronidation was 8.0, whereas the optimum for propafenone glucuronidation was 7.5 [1]. This 0.5 pH unit difference is experimentally significant because conducting a combined UGT activity assay at a single intermediate pH would systematically underestimate the formation rate of one conjugate relative to the other. Both reactions remained linear for up to 30 min at protein concentrations of 1–5 mg per assay [1].

Enzyme assay optimization In vitro metabolism UGT reaction conditions

Molecular Mass Shift for MS Identification: +176 g/mol Diagnostic for Glucuronide Conjugation Versus Aglycone

In LC-MS/MS-based metabolite profiling and quantitative bioanalysis, the glucuronide conjugate is identified by a characteristic neutral loss of 176 Da (dehydrated glucuronic acid) in collision-induced dissociation spectra, or by the precursor ion mass shift of +176 g/mol relative to the aglycone. 5-Hydroxy Propafenone β-D-Glucuronide has a molecular weight of 533.58 g/mol (C27H35NO10), compared to 357.4 g/mol for the unconjugated 5-hydroxypropafenone aglycone (C21H27NO4), yielding a diagnostic mass increment of approximately 176 g/mol [1]. This mass shift is analytically critical for setting up selected reaction monitoring (SRM) transitions that distinguish the glucuronide conjugate from the co-eluting sulfate conjugate (mass shift +80 Da) or the parent aglycone [2]. The deuterated analog, 5-Hydroxy Propafenone-d5 β-D-Glucuronide (MW 538.6), provides an additional +5 Da mass shift enabling its use as a stable isotope-labeled internal standard (SIL-IS) for matrix effect correction [3].

Mass spectrometry Metabolite identification Conjugate screening

Procurement-Driven Application Scenarios for 5-Hydroxy Propafenone β-D-Glucuronide


Quantitative Bioanalytical Method Development and Validation for Propafenone Pharmacokinetic Studies

Laboratories developing validated LC-MS/MS methods for propafenone and its metabolites in human plasma require 5-Hydroxy Propafenone β-D-Glucuronide as an authentic calibration standard to achieve the 10 pmol/mL LOQ demonstrated for direct glucuronide quantification [1]. The deuterated analog (5-Hydroxy Propafenone-d5 β-D-Glucuronide, MW 538.6) serves as the preferred stable isotope-labeled internal standard [2], correcting for matrix effects and ensuring reproducibility within the required <12% accuracy criterion across the full calibration range [1]. The direct method eliminates the 2–16 h enzymatic hydrolysis step, reducing total sample preparation time and removing a major source of inter-laboratory variability [1].

In Vitro UGT Reaction Phenotyping and Drug–Drug Interaction (DDI) Risk Assessment

When assessing the potential for drug–drug interactions involving propafenone or its metabolites, in vitro UGT incubation systems require 5-Hydroxy Propafenone β-D-Glucuronide as a reference standard for quantifying formation rates. The 8.3-fold difference in Km between 5-OHP (1.4 mmol/L) and propafenone (11.6 mmol/L) means that the two substrates compete differently for UGT active sites, and accurate kinetic modeling demands the correct metabolite calibrator for each pathway [3]. Furthermore, the distinct pH optima—pH 8.0 for 5-OHP glucuronidation versus pH 7.5 for propafenone—necessitate running separate incubation conditions, each calibrated with the appropriate glucuronide standard, to avoid systematic underestimation of intrinsic clearance [3].

CYP2D6 Phenotype Assignment Using Endogenous Propafenone Glucuronide Excretion

Clinical pharmacology laboratories can use urinary 5-Hydroxy Propafenone β-D-Glucuronide quantification as a non-invasive CYP2D6 phenotyping tool, avoiding the need for administering a separate probe drug such as sparteine or debrisoquine. The demonstrated correlation of r = 0.84 (P < 0.01) between urinary PPFG excretion and CYP2D6 activity [4] supports the use of this metabolite as a phenotypic biomarker. The authentic glucuronide standard is required to calibrate the urinary HPLC or LC-MS assay and to establish phenotype-specific excretion reference ranges for extensive, intermediate, and poor metabolizer populations.

Enantioselective Pharmacokinetic Studies Requiring Stereochemically Defined Metabolite Standards

Because glucuronidation of 5-OHP is stereoselective—favoring the (S)-enantiomer while sulfation favors the (R)-enantiomer [5]—enantioselective bioanalytical methods must use a glucuronide standard that reflects the in vivo (S)-enriched profile. The 5-Hydroxy Propafenone β-D-Glucuronide standard, when used in chiral LC-MS workflows with β-glucuronidase differential hydrolysis [5], enables accurate determination of individual enantiomer concentrations. Using a racemic glucuronide mixture or the sulfate conjugate standard would introduce systematic enantiomeric bias, compromising the pharmacokinetic parameter estimates used for regulatory submission.

Quote Request

Request a Quote for 5-Hydroxy Propafenone β-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.